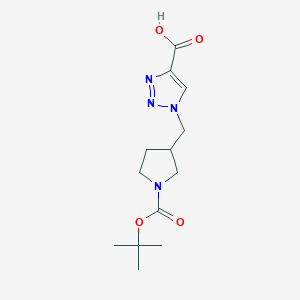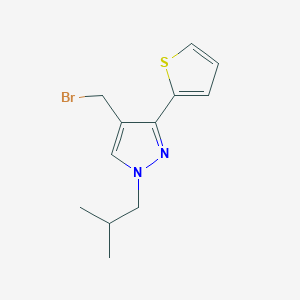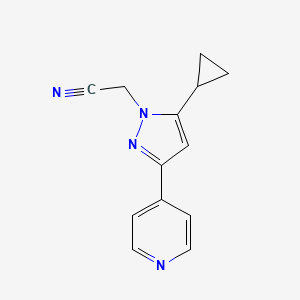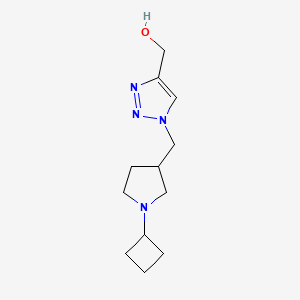
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
“(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”, also known as CPME, is a chemical compound that has gained attention in scientific research due to its unique molecular structure and potential applications in various fields1. It has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”. However, it’s worth noting that pyrazole-containing compounds, which share some structural similarities with this compound, have been synthesized using intermediate derivatization methods (IDMs)2.Molecular Structure Analysis
The molecular structure of “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is unique and has potential applications in various fields1. However, specific details about its molecular structure were not found in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” are not detailed in the available resources. However, it has a molecular weight of 155.24 g/mol1.Wissenschaftliche Forschungsanwendungen
Anticancer Properties of p-cymene Ru (II) Complexes
- Scientific Field : Medicinal Chemistry .
- Application Summary : The structures of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established. These complexes were tested for their anticancer activity .
- Methods of Application : The structures of these complexes were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
- Results or Outcomes : The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Catalytic Synthesis of 1,2,3-Triazoles
- Scientific Field : Organic Chemistry .
- Application Summary : 1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry .
- Methods of Application : The main developments that involved such branch of chemistry have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .
- Results or Outcomes : The use of Ru (II)-based catalyst opens the possibility to construct 1,5-disubstituted 1,2,3-triazoles in a highly regioselective way .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” are not mentioned, it’s worth noting that pyrazole-containing compounds have been researched as potential herbicides2. This suggests that similar compounds could also have potential applications in the field of agriculture.
Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.
Eigenschaften
IUPAC Name |
[1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8,10,12,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQWJHEBVJJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



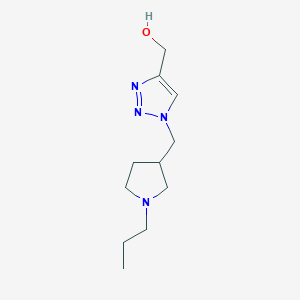
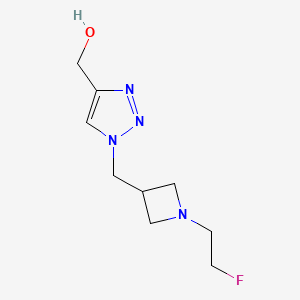
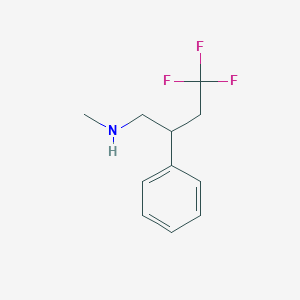
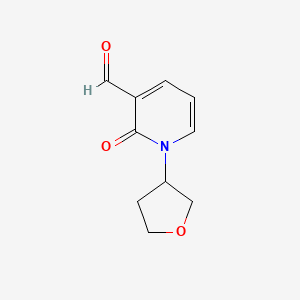
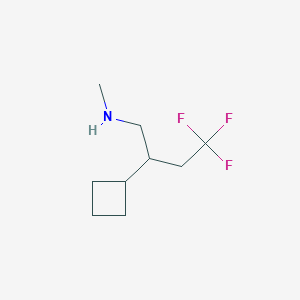
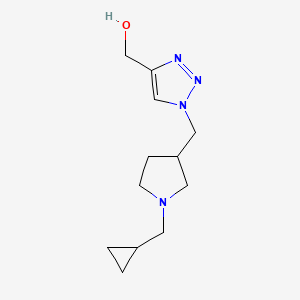
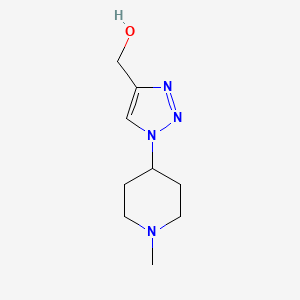
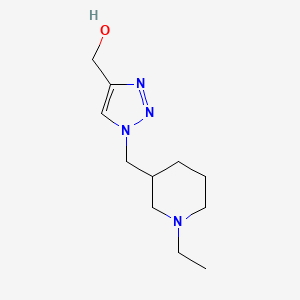
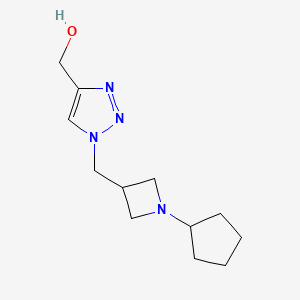
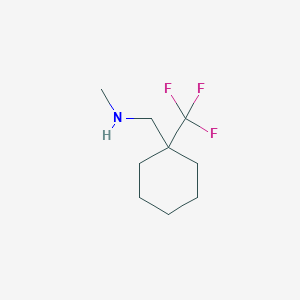
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)
